8-aminoisoquinolin-7-ol dihydrobromide
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Overview
Description
8-aminoisoquinolin-7-ol dihydrobromide is a chemical compound with the molecular formula C9H10Br2N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-aminoisoquinolin-7-ol dihydrobromide typically involves the following steps:
Nitration of Isoquinoline: Isoquinoline is nitrated to produce a mixture of 5- and 8-nitroisoquinoline derivatives.
Separation of Isomers: The 5- and 8-nitroisoquinoline derivatives are separated by distillation and sublimation.
Reduction: The 8-nitroisoquinoline is reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoisoquinoline.
Bromination: The 8-aminoisoquinoline is then brominated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, separation, reduction, and bromination processes, optimized for yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-aminoisoquinolin-7-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin powder and hydrochloric acid are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 8-aminoisoquinoline.
Substitution: Various halogenated isoquinoline derivatives.
Scientific Research Applications
8-aminoisoquinolin-7-ol dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-aminoisoquinolin-7-ol dihydrobromide involves its interaction with specific molecular targets. For example, in antimalarial applications, it may target the mitochondria of Plasmodium parasites, causing structural changes and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-aminoquinoline: A related compound with similar antimalarial properties.
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline derivative with a longer half-life and improved efficacy.
Uniqueness
8-aminoisoquinolin-7-ol dihydrobromide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-aminoisoquinolin-7-ol;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNJXTKRMTURJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)O.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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